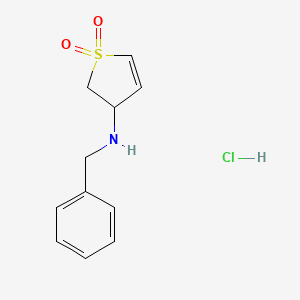

3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride

Description

Historical Context and Significance

The discovery of thiophene derivatives traces back to Viktor Meyer’s isolation of thiophene from coal tar in 1883. Over time, structural modifications of thiophene’s heterocyclic core have yielded compounds with enhanced reactivity and pharmacological potential. 3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride emerged as a synthetic target due to its unique sulfone-functionalized dihydrothiophene framework, which combines the aromaticity of thiophene with the stability of sulfone groups.

Early synthetic efforts focused on oxidizing thiophene derivatives using peracids like m-chloroperbenzoic acid (mCPBA) or dimethyldioxirane. The introduction of the 1,1-dioxide moiety in this compound marked a shift toward exploiting sulfones’ electron-withdrawing properties for applications in materials science and medicinal chemistry. Its benzylamino substituent further enhances versatility, enabling participation in nucleophilic substitutions and cycloadditions.

Table 1: Key Historical Developments

Position in Heterocyclic Chemistry

This compound belongs to the dihydrothiophene dioxide class, characterized by a partially saturated thiophene ring with two sulfonyl oxygen atoms. This structure confers distinct electronic properties:

- Aromaticity : The parent thiophene’s aromatic sextet is partially retained, with resonance stabilization energy ~22–28 kcal/mol.

- Electron Density : The sulfone group reduces electron density at the 2- and 5-positions, directing electrophilic attacks to the 3- and 4-positions.

- Reactivity : Acts as a dienophile in Diels-Alder reactions and participates in Michael additions due to its α,β-unsaturated sulfone system.

Table 2: Comparative Reactivity of Thiophene Derivatives

Nomenclature and Chemical Classification

IUPAC Name : N-Benzyl-1,1-dioxo-2,3-dihydrothiophen-3-amine hydrochloride.

Molecular Formula : C₁₁H₁₄ClNO₂S.

Classification :

- Heterocyclic Amine : Contains a nitrogen atom within the dihydrothiophene ring.

- Sulfone : Features two oxygen atoms doubly bonded to sulfur.

- Hydrochloride Salt : Ionic form enhances solubility for synthetic applications.

Table 3: Synonyms and Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 61322-63-2 |

| SMILES | C1C(C=CS1(=O)=O)NCC2=CC=CC=C2.Cl |

| InChIKey | TWHVPYIIKNOXRH-UHFFFAOYSA-N |

Properties

IUPAC Name |

N-benzyl-1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S.ClH/c13-15(14)7-6-11(9-15)12-8-10-4-2-1-3-5-10;/h1-7,11-12H,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSSXXRHGRLDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

Two main synthetic approaches are reported for preparing 3-substituted 2,3-dihydrothiophene 1,1-dioxides, including the benzylamino derivative:

LDA-Mediated Cyclization of o-(Alkylsulfonyl)benzyl Azides

This method, developed by Kobayashi et al. (2017), provides an efficient route to 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxides, which are structurally related to the target compound.

- Starting materials: o-(alkylsulfonyl)benzyl azides, prepared from o-(alkylsulfanyl)benzyl chlorides via azidation and oxidation.

- Reaction conditions: Treatment with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at –78 °C.

- Mechanism: Base-induced deprotonation triggers cyclization with denitrogenation, forming the dihydrothiophene 1,1-dioxide ring with an amino substituent.

- Yields: Moderate to good yields after N-protection steps.

- Advantages: Readily available starting materials, mild conditions, and straightforward workup.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Azidation | Sodium azide in DMSO, room temp | o-(alkylsulfanyl)benzyl azides |

| Oxidation | m-Chloroperbenzoic acid (MCPBA), DCM, rt | o-(alkylsulfonyl)benzyl azides |

| Cyclization | LDA, THF, –78 °C | 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxides |

Note: While this method is for benzo-fused analogs, it informs the preparation of related dihydrothiophene 1,1-dioxide amines.

Reductive Amination on 2,3-Dihydrothiophene 1,1-dioxide

A more direct approach to 3-(benzylamino)-2,3-dihydrothiophene 1,1-dioxide involves reductive amination of the corresponding 3-oxo or 3-formyl derivatives of 2,3-dihydrothiophene 1,1-dioxide with benzylamine.

- Procedure:

- React 2,3-dihydrothiophene 1,1-dioxide bearing a carbonyl group at the 3-position with benzylamine in methanol.

- Add a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) to reduce the imine intermediate to the secondary amine.

- Acidify the reaction mixture to isolate the hydrochloride salt.

- Reaction conditions: Room temperature, mild acidic catalyst (e.g., acetic acid), 1–4 hours reaction time.

- Purification: Extraction, drying, and silica gel chromatography or recrystallization.

- Yields: Typically moderate to good, depending on substrate purity and reaction scale.

One-Pot Multi-Step Synthesis (Patent-Inspired Methodology)

A patent (CN102603650A) describes a one-pot synthesis involving:

- Dehydration of a precursor under acidic conditions in an organic solvent (e.g., methyl isobutyl ketone).

- Addition of 4-bromo-butyric acid ethyl ester to the reaction mixture.

- Phase separation and saponification with sodium hydroxide.

- Acidification and reflux to yield the final product.

Though this patent focuses on benzimidazole derivatives, the methodology of one-pot dehydration, alkylation, and saponification under controlled temperature and pressure conditions can be adapted for thiophene dioxide derivatives.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| LDA-mediated cyclization | o-(alkylsulfonyl)benzyl azides | LDA, THF | –78 °C, 1–2 h | Moderate to good | Requires azide synthesis and oxidation steps |

| Reductive amination | 3-oxo-2,3-dihydrothiophene 1,1-dioxide + benzylamine | NaBH3CN, AcOH | RT, 1–4 h | Moderate to good | Direct, mild conditions, common in lab synthesis |

| One-pot dehydration/alkylation/saponification | Precursors with vinyl or keto groups | Acid, 4-bromo-butyric acid ethyl ester, NaOH | 40–120 °C, reflux | 75–85% (related compounds) | Industrially scalable, multi-step in one reactor |

Research Findings and Notes

- The LDA-mediated cyclization is notable for its clean conversion and the ability to introduce various substituents by modifying the sulfonyl azide precursor, offering structural diversity.

- Reductive amination is a versatile and widely used method for introducing benzylamino groups on heterocycles, including dihydrothiophene 1,1-dioxides, with good control over stereochemistry and purity.

- The one-pot method emphasizes process efficiency and safety, minimizing intermediate isolation and solvent use, which is advantageous for scale-up.

- Purity of the final hydrochloride salt is typically confirmed by melting point, elemental analysis, and chromatographic purity (HPLC).

- Physical properties such as melting points around 166–176 °C and elemental composition consistent with C, H, N, and S content confirm product identity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or thiol group.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzylamino group or the thiophene ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Benzylamine, various electrophiles and nucleophiles.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones with additional functional groups.

Reduction Products: Thiols, sulfides.

Substitution Products: Various substituted thiophenes and benzylamino derivatives.

Scientific Research Applications

3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is used in the development of organic semiconductors and other advanced materials.

Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride with analogous sulfone- and thiophene-derived compounds, focusing on structural features, synthesis, physicochemical properties, and applications.

Table 1: Comparative Overview of Key Compounds

Structural and Conformational Differences

Core Heterocycle :

- The target compound features a 2,3-dihydrothiophene 1,1-dioxide core, which adopts an envelope conformation due to partial saturation of the thiophene ring . In contrast, 1,2-benzothiazine 1,1-dioxides (e.g., anti-inflammatory derivatives) incorporate a fused benzene-thiazine ring system, enabling planar rigidity critical for receptor binding .

- Thiomorpholine derivatives (e.g., 3-Cyclobutyl-thiomorpholine 1,1-dioxide) possess a six-membered ring with sulfur and nitrogen, offering distinct stereoelectronic properties .

- Substituent Effects: The benzylamino group in the target compound introduces a basic nitrogen, facilitating salt formation (e.g., HCl) and hydrogen bonding. This contrasts with the phenylthio group in Compound 43, which enhances electrophilicity for nucleophilic substitutions . Halogenated benzothiazines (e.g., 3-chlorobenzoyl derivatives) exhibit increased lipophilicity, improving membrane permeability in drug candidates .

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound increases aqueous solubility compared to neutral analogs like 3-Phenyl-2,3-dihydrothiophene 1,1-dioxide .

- Thermal Stability : Benzothiazine derivatives exhibit higher melting points (e.g., 438–440 K for chlorobenzoyl analogs) due to extended conjugation and hydrogen bonding , whereas dihydrothiophene dioxides generally melt below 100°C .

Biological Activity

3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride (CAS No. 61322-63-2) is a sulfur-containing heterocyclic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₃ClN₂O₂S

- Molar Mass : 259.75 g/mol

- Density : 1.27 g/cm³ (predicted)

- Boiling Point : 435.5 °C (predicted)

- pKa : 4.53 (predicted)

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, related benzylidene derivatives have shown significant activity against colon cancer and leukemia cell lines by inducing DNA fragmentation and activating apoptosis pathways such as caspase-3 activation .

- Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent has been explored through its inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Similar compounds have demonstrated a reduction in inflammation markers such as interleukin-1 beta (IL-1β) in vitro .

Table 1: Summary of Biological Activities

Case Studies

-

Cytotoxicity in Cancer Models :

In a study evaluating the cytotoxic effects of benzylidene derivatives, it was found that compounds analogous to 3-(Benzylamino)-2,3-dihydrothiophene exhibited potent activity against human promyelocytic leukemia cells (HL-60). The mechanism involved DNA fragmentation and the activation of apoptotic pathways . -

Inflammation Inhibition :

Another study focused on the anti-inflammatory properties of related compounds demonstrated that they significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like sodium diclofenac. The onset of action was rapid, highlighting their potential for acute inflammatory conditions .

Q & A

Basic: What are the most reliable synthetic routes for 3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride?

Methodological Answer:

The synthesis typically involves cyclization or amination of benzo[b]thiophene 1,1-dioxide precursors. A validated approach includes:

- DA-mediated cyclization : Reacting benzylamine with benzo[b]thiophene 1,1-dioxide under acidic conditions to form the dihydrothiophene backbone. This method requires careful control of stoichiometry (benzylamine:thiophene-dioxide = 1:1.2) and reaction temperature (80–100°C) to minimize side products like over-aminated derivatives .

- Alternative routes : Oxidation of thiophene derivatives followed by hydrogenation, though this may yield lower enantiomeric purity compared to direct cyclization .

Advanced: How can conflicting spectroscopic data for this compound be resolved during characterization?

Methodological Answer:

Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or impurities. To address this:

- Multi-technique validation : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, the expected -NMR peaks include a doublet at δ 3.2–3.5 ppm (CH adjacent to sulfone) and a singlet at δ 4.8 ppm (benzyl CH) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or protonation states (e.g., hydrochloride salt confirmation) .

Basic: What are the recommended protocols for assessing the compound’s stability under experimental conditions?

Methodological Answer:

Stability studies should include:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for the sulfone group).

- pH-dependent degradation : Test solubility and stability in aqueous buffers (pH 2–9) over 24–72 hours. The hydrochloride salt is stable in acidic conditions but hydrolyzes in alkaline media, releasing free benzylamine .

Advanced: How can researchers address low yields in enantioselective synthesis of this compound?

Methodological Answer:

Low enantiomeric excess (ee) often stems from racemization during amination. Strategies include:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts to direct stereochemistry during cyclization .

- Low-temperature kinetics : Conduct reactions at –20°C to reduce racemization rates .

- HPLC chiral separation : Validate ee using a Chiralpak® IA column with hexane:isopropanol (80:20) .

Basic: What analytical techniques are critical for confirming the hydrochloride salt form?

Methodological Answer:

- Elemental analysis (EA) : Verify Cl content (~14.5% w/w).

- FT-IR spectroscopy : Identify N–H stretching (2500–3000 cm) and S=O vibrations (1150–1300 cm) .

- Ion chromatography (IC) : Quantify chloride ions after dissolution in deionized water .

Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Molecular docking : Screen against target receptors (e.g., GPCRs) using AutoDock Vina to predict binding affinities. The benzylamino group shows strong π-π stacking with aromatic residues .

- DFT calculations : Optimize the sulfone group’s electron-withdrawing effects on reaction intermediates .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

- GHS compliance : Wear nitrile gloves and goggles due to skin/eye irritation risks (H315, H319).

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How do solvent polarity and proticity affect its reactivity in cross-coupling reactions?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of the benzylamino group, facilitating Pd-catalyzed C–H activation (e.g., Suzuki couplings) .

- Protic solvents (MeOH, HO) : Promote hydrolysis of the sulfone group, reducing yields in acidic conditions .

Basic: What are the storage conditions to prevent degradation?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers under nitrogen.

- Light sensitivity : Protect from UV exposure using amber glass vials .

Advanced: How can researchers scale up synthesis without compromising purity?

Methodological Answer:

- Continuous-flow reactors : Improve heat dissipation and reduce side reactions during cyclization .

- Crystallization optimization : Use ethanol/water (70:30) for recrystallization, achieving >99% purity by removing unreacted benzylamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.